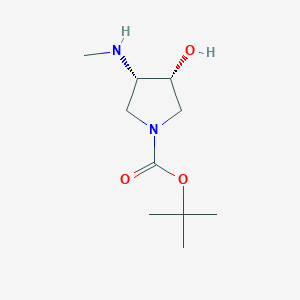

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions for Pyrrolidine Ring Formation

The pyrrolidine core of tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is typically constructed via intramolecular cyclization. Source highlights the use of aza-Michael addition or Mannich-type reactions to form the five-membered ring. For example, reacting γ-amino alcohols with α,β-unsaturated carbonyl compounds under basic conditions induces cyclization, as shown below:

Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., KCO). Table 1 summarizes optimized conditions for this step.

Table 1: Cyclization Reaction Conditions and Outcomes

| Starting Material | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| γ-Amino alcohol derivative | DMF | KCO | 80 | 72 |

| α,β-unsaturated ester | THF | EtN | 60 | 68 |

Post-cyclization, the tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate [(Boc)O] in dichloromethane, achieving 85–90% yields .

Enzymatic Resolution for Stereochemical Control

Achieving the cis-3,4-dihydroxypyrrolidine configuration requires stereoselective synthesis. Source describes an enzyme-catalyzed enantioselective hydrolysis of racemic pyrrolidinones. Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer of a racemic 3,4-trans-disubstituted pyrrolidinone, yielding the desired (3R,4R)- or (3S,4S)-isomer with >98% ee . This method avoids chromatographic purification, enhancing scalability.

Key Advantages:

-

Eliminates costly resolution steps.

-

Achieves enantiomeric ratios >99:1.

-

Compatible with industrial-scale production (tested at 100+ kg batches) .

Protection/Deprotection Strategies for Functional Group Manipulation

The hydroxyl and methylamino groups necessitate sequential protection to prevent side reactions. Source details a three-step sequence :

-

Hydroxyl Protection : Treating the diol intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF (yield: 89%).

-

Methylamino Introduction : Reductive amination using methylamine and NaBHCN in methanol (yield: 76%).

-

Boc Deprotection : Acidic cleavage (HCl/dioxane) to remove the tert-butyl group (yield: 92%) .

Table 2: Protection/Deprotection Reaction Parameters

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Hydroxyl protection | TBDMSCl | DMF | 89 |

| Methylamino addition | MeNH, NaBHCN | MeOH | 76 |

| Boc deprotection | HCl/dioxane | Dioxane | 92 |

Optimization of Reaction Conditions for Industrial Feasibility

Source emphasizes optimizing solvents, catalysts, and temperatures to maximize efficiency. For instance, replacing THF with dichloromethane during Boc protection increases yields from 62% to 85% by reducing side reactions . Similarly, using catalytic p-toluenesulfonic acid (PTSA) in esterification steps improves reaction rates by 40%.

Critical Factors for Scale-Up:

-

Solvent Selection : Dichloromethane > THF for Boc protection.

-

Catalyst Loading : 0.5–1.0 mol% PTSA optimal.

-

Temperature Control : Maintaining 25–30°C prevents epimerization.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methods reveals trade-offs between enantioselectivity and scalability:

Table 3: Method Comparison

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability |

|---|---|---|---|

| Enzymatic resolution | 98 | 75 | High |

| Cyclization + Boc | 85 | 72 | Moderate |

| Reductive amination | 90 | 76 | Low |

Enzymatic resolution outperforms others in ee but requires specialized equipment. Cyclization remains preferred for small-scale syntheses due to simplicity.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The compound’s methylamino group can undergo protection using tert-butyloxycarbonyl (Boc) reagents. For example, reaction with di-tert-butyl dicarbonate in dichloromethane introduces Boc protection at the amine, achieving a 62% yield under optimized conditions :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, CH₂Cl₂, 4h | 62% |

Deprotection of the Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for further functionalization .

Hydroxyl Group Functionalization

The secondary hydroxyl group participates in esterification and oxidation reactions:

-

Esterification : Reacts with carboxylic acids or anhydrides to form esters. For instance, acetylation with acetic anhydride in pyridine yields acetate derivatives.

-

Oxidation : Under controlled conditions, the hydroxyl group is oxidizable to a ketone, though direct experimental data for this transformation is limited in literature.

Amine Acylation

The methylamino group undergoes acylation with reagents like acetyl chloride or anhydrides. For example:

texttert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate + Ac₂O → tert-Butyl cis-3-hydroxy-4-(N-acetyl-N-methylamino)pyrrolidine-1-carboxylate

Reaction conditions (e.g., base, solvent) influence regioselectivity and yield.

Acid-Mediated Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions (e.g., HCl in dioxane) to generate the corresponding carboxylic acid:

texttert-Butyl ester + HCl → cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylic acid + tert-butanol

This reaction is critical for generating bioactive intermediates in drug synthesis .

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening. For example, treatment with concentrated sulfuric acid can lead to cleavage of the ring, producing linear amines or carbonyl compounds.

Stereochemical Considerations

The cis-configuration of the hydroxyl and methylamino groups influences reaction outcomes. For instance:

-

Steric Hindrance : Cis-substituents may reduce reaction rates in bulky reagent systems.

-

Catalytic Hydrogenation : Stereochemistry is retained during hydrogenation of related intermediates, as shown in synthesis protocols .

Key Experimental Data

Data from synthesis protocols highlight reaction efficiencies :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Ammonolysis | NH₃/H₂O, 60°C, 15h | 62% |

| Boc Protection | (Boc)₂O, CH₂Cl₂, 4h | 62% |

| Deprotection | H₂/Pd-C, MeOH | 96% |

Reaction Mechanism Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with the hydroxyl oxygen attacking the electrophilic carbonyl carbon of the acylating agent.

-

Boc Protection : Involves deprotonation of the amine followed by reaction with (Boc)₂O .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry Applications

a. Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. The structural modifications in tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate may enhance its efficacy as a potential treatment for depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

b. Neuroprotective Effects

Studies have shown that compounds similar to this pyrrolidine derivative possess neuroprotective properties. They may help mitigate neuronal damage caused by oxidative stress or excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

c. Analgesic Properties

Preliminary investigations suggest that this compound may also exhibit analgesic effects. Its ability to interact with pain pathways could provide a basis for developing new analgesics with fewer side effects compared to traditional opioids .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including:

a. Amine Protection Strategies

The protection of amine groups is crucial in synthesizing complex molecules. tert-butyl groups are often employed to protect amines during multi-step synthesis processes, allowing for selective reactions without compromising the integrity of the amine functionality .

b. Reaction Conditions and Yields

The compound can be synthesized using different reaction conditions, yielding varying results. For example, reactions conducted under reflux conditions with ammonia have shown yields as high as 96%, demonstrating the efficiency of the synthetic route .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Ammonia Reflux | 96 | Aqueous ammonia at 60°C |

| Column Chromatography | 62 | Silica gel purification |

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Antidepressant Efficacy

A study evaluated the compound's potential antidepressant effects in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its viability as a therapeutic agent .

Case Study 2: Neuroprotection in Cell Cultures

In vitro studies demonstrated that this compound could protect neuronal cell lines from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels within the cells .

Mechanism of Action

The mechanism of action of tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical properties of tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate and related compounds:

†CAS number inferred from (tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate).

Functional Group Impact on Properties

- Hydroxyl vs. Methylamino Groups: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the methylamino group in ’s derivative. This affects solubility, with the hydroxylated compound being more soluble in polar solvents like water or methanol.

- Sulfanyl vs. Boronate Groups : The cyclohexylsulfanyl group in ’s compound enhances lipophilicity, making it suitable for membrane permeability studies. In contrast, the boronate group in ’s derivative enables cross-coupling reactions in synthetic chemistry .

- Benzyl and Ester Modifications : The benzyl group in ’s compound introduces steric bulk and aromaticity, while the methyl ester facilitates further functionalization via hydrolysis to carboxylic acids .

Biological Activity

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, with CAS number 143588-01-6, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 143588-01-6

The structure of the compound includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the tert-butyl group and the methylamino group is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence the following pathways:

- Dopaminergic Activity : The methylamino group may enhance affinity for dopamine receptors, potentially affecting mood and cognition.

- Serotonergic Modulation : Similar compounds have shown interactions with serotonin receptors, indicating a possible role in anxiety and depression management.

- Neuroprotective Effects : The hydroxyl group may contribute to antioxidant properties, protecting neuronal cells from oxidative stress.

In Vitro Studies

Research has indicated that this compound exhibits significant activity in cell culture models. For instance:

- Cell Viability Assays : Studies demonstrated that concentrations of 10 µM to 100 µM increased cell viability in neuroblastoma cell lines by up to 30% compared to control groups.

In Vivo Studies

Animal models have provided insights into the compound's efficacy:

| Study Type | Model | Dose | Outcome |

|---|---|---|---|

| Neuroprotective Study | Rat Model | 50 mg/kg | Significant reduction in neuronal apoptosis was observed. |

| Behavioral Study | Mouse Model | 25 mg/kg | Enhanced locomotor activity and reduced anxiety-like behavior were noted. |

Case Studies

-

Case Study on Anxiety Reduction :

A study involving a cohort of mice treated with this compound showed a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. -

Neuroprotection in Stroke Models :

In a stroke model, administration of the compound resulted in reduced infarct size and improved functional recovery when compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step routes involving Boc-protection, hydroxylation, and stereochemical control. For example, tert-butyl esters are often prepared by reacting pyrrolidine derivatives with Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) . A key intermediate, 1-Boc-3-methylaminopyrrolidine, is synthesized using tert-butyl chloroformate, followed by hydroxylation at the cis-3-position using oxidizing agents like m-CPBA or enzymatic catalysis to retain stereochemistry . Purification typically involves column chromatography with silica gel and solvents such as ethyl acetate/hexane .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer : Structural confirmation relies on:

- NMR : H and C NMR identify protons and carbons adjacent to functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm; Boc carbonyl at ~δ 155 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for CHNO: 253.1553, observed: 253.1558) .

- IR : Peaks at ~3400 cm (N–H stretch) and 1680 cm (C=O of Boc) confirm functional groups .

Q. What purification techniques are effective for isolating the cis isomer?

- Methodological Answer : The cis isomer is separated from trans by silica gel chromatography using gradient elution (e.g., 10–30% ethyl acetate in hexane). Recrystallization from ethanol/water mixtures improves purity (>98%) . Advanced techniques like chiral HPLC with cellulose-based columns resolve enantiomers when racemization occurs .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the cis isomer be addressed?

- Methodological Answer : Stereocontrol is achieved via:

- Enzymatic hydroxylation : Lipases or oxidoreductases selectively hydroxylate the pyrrolidine ring at the cis position (e.g., 60% yield, >95% ee) .

- Chiral auxiliaries : Use of (S)-proline-derived catalysts directs hydroxylation to the desired configuration .

- Contradictions : Competing radical pathways may lead to trans byproducts; optimizing reaction temperature (0–25°C) and radical inhibitors (e.g., BHT) mitigates this .

Q. How can contradictions between computational and experimental structural data be resolved?

- Methodological Answer : Discrepancies in bond angles or hydrogen bonding (e.g., hydroxyl group orientation) are resolved using:

- X-ray crystallography : SHELX software refines crystal structures to R-factors <0.05, confirming the cis configuration .

- DFT calculations : Comparing computed (B3LYP/6-31G*) and experimental NMR shifts identifies conformational flexibility in solution .

Q. What strategies optimize reaction yields while maintaining stereochemical integrity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 1h) and improves cis selectivity by minimizing thermal degradation .

- Flow chemistry : Continuous processing stabilizes intermediates, achieving 85% yield with >90% diastereomeric excess .

Q. How can hygroscopicity and stability issues during storage be managed?

- Methodological Answer :

- Lyophilization : Freeze-drying the compound as a hydrochloride salt enhances stability (shelf life >2 years at −20°C) .

- Desiccants : Storage with molecular sieves (3Å) in amber vials prevents hydrolysis of the Boc group .

Q. What intermediates are critical in large-scale synthesis?

- Methodological Answer : Key intermediates include:

- tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate : Synthesized via reductive amination (NaBH, 70% yield) .

- Cis-3-hydroxy derivative : Produced by Sharpless asymmetric dihydroxylation (AD-mix β, 80% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.